Sulfosalicylic acid dihydrate

Description

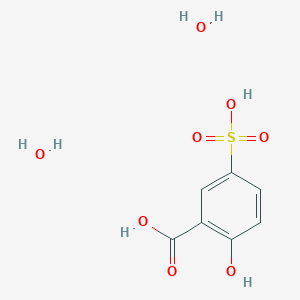

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxy-5-sulfobenzoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S.2H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h1-3,8H,(H,9,10)(H,11,12,13);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDKTFQBRFWJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073983 | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5965-83-3 | |

| Record name | 5-Sulfosalicylic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-sulfobenzoic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOSALICYLIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09NGQ462S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Sulfosalicylic Acid Protein Precipitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental mechanism of sulfosalicylic acid (SSA) protein precipitation, a cornerstone technique in clinical diagnostics and protein analysis. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and critical factors influencing the precipitation efficiency, tailored for professionals in research and drug development.

The Fundamental Mechanism of Action

The precipitation of proteins by sulfosalicylic acid is primarily a process of protein denaturation . Sulfosalicylic acid, a strong acid, disrupts the intricate three-dimensional structure of proteins, leading to their aggregation and subsequent precipitation out of solution.[1][2] This process can be dissected into several key molecular interactions.

Upon introduction of SSA to a protein-containing solution, the acidic environment facilitates the protonation of the protein's amino groups.[2] The mechanism unfolds through a two-pronged interaction with the SSA molecule:

-

Electrostatic Interactions: The negatively charged sulfonate group (-SO3H) of the SSA molecule interacts with the now positively charged amino acid residues on the surface of the protein. This interaction neutralizes the protein's surface charges.[1][2]

-

Hydrophobic Interactions: The salicylate (B1505791) portion of the SSA molecule contributes to the disruption of hydrophobic interactions within the protein's core.[1][2]

This dual assault on the protein's structure leads to the disruption of its tertiary and quaternary structures, effectively unfolding the protein.[1][2] The neutralization of surface charges and the disruption of the surrounding hydration layer dramatically decrease the protein's solubility in the aqueous environment.[1][2] Consequently, the denatured proteins aggregate and form a visible precipitate, the turbidity of which can be quantified.[1][3]

Factors Influencing Precipitation Efficiency

The efficiency of protein precipitation by SSA is not absolute and is critically influenced by several experimental parameters. Optimization of these factors is paramount for achieving accurate and reproducible results.[1]

-

Sulfosalicylic Acid Concentration: The concentration of SSA is a key determinant of precipitation efficiency. While a 3% (w/v) solution is commonly employed for routine qualitative and semi-quantitative analyses, higher concentrations, such as 25% (w/v), have demonstrated greater sensitivity for detecting low-grade proteinuria.[1][2]

-

pH: An acidic environment is essential for the protonation of protein amino groups, which facilitates the interaction with the anionic sulfonate group of SSA.[2] The optimal pH for SSA precipitation is generally in the acidic range.[2] For instance, the maximum precipitation of human serum albumin has been observed in the pH range of 1.7 to 3.1.

-

Temperature: Most standard protocols recommend performing the assay at room temperature.[1] Significant temperature fluctuations can alter protein solubility and the kinetics of the precipitation process, potentially affecting the rate and extent of precipitation.[1]

-

Initial Protein Concentration: The initial concentration of protein in the sample will influence the amount of precipitate formed.

-

Interfering Substances: The presence of certain substances can lead to false-positive results. These include various drugs like penicillin, sulfonamides, and cephalosporins, as well as X-ray contrast media.[4] High concentrations of urates in urine may also cause precipitation in an acidic environment.[5]

Quantitative Data Summary

The choice of SSA concentration significantly impacts the sensitivity and linear range of protein detection. The following tables summarize key quantitative parameters for different SSA concentrations.

| SSA Concentration (w/v) | Application | Protein Detection Range (Approximate) | Linearity Range |

| 3% | Routine qualitative & semi-quantitative analysis | 1-500 mg/dL | Not specified |

| 6% | Quantitative analysis | Not specified | Not specified |

| 25% | High-sensitivity quantitative analysis for low-grade proteinuria | 3-50 mg/dL | 3-50 mg/dL |

Table 1: Comparison of Different Sulfosalicylic Acid Concentrations for Protein Precipitation.[1][2][4]

For semi-quantitative analysis using a 3% SSA solution, the degree of turbidity is visually graded as follows:

| Grade | Degree of Turbidity | Protein Concentration (mg/dL) |

| Negative | No precipitate or turbidity | 0 |

| Trace | Faint white precipitate | 1 - 10 |

| 1+ | Turbid, but background lines are visible | 15 - 30 |

| 2+ | Cannot read print through the specimen, but lines are visible | 40 - 100 |

| 3+ | Cannot see through the specimen, fine granules present | 150 - 350 |

| 4+ | Flocculent precipitate or gelled tube | >500 |

Table 2: Semi-Quantitative Grading of Proteinuria using 3% Sulfosalicylic Acid.[4][6]

Experimental Protocols

The following are detailed methodologies for semi-quantitative and quantitative protein analysis using sulfosalicylic acid.

Semi-Quantitative Turbidimetric Analysis

This protocol is suitable for rapid screening and estimation of protein concentration, particularly in urine.

Materials:

-

3% (w/v) Sulfosalicylic Acid Solution

-

Test tubes

-

Pipettes

-

Centrifuge (if sample is cloudy)

-

Dark background for observation

Procedure:

-

Sample Preparation: If the sample (e.g., urine) is cloudy, centrifuge at 2000-3000 rpm for 5 minutes to remove cellular debris and other particulates.[5] Use the clear supernatant for the assay.

-

pH Adjustment: Check the pH of the sample. If it is neutral or alkaline, add 10% acetic acid dropwise until the sample is slightly acidic (approximately pH 6).[5]

-

Precipitation Reaction:

-

Pipette 2 mL of the clear supernatant into a clean test tube.

-

Add 2 mL of 3% sulfosalicylic acid solution to the test tube.[5]

-

-

Mixing: Mix the contents gently by inversion. Do not shake.[5]

-

Incubation: Allow the mixture to stand at room temperature for 5-10 minutes for the turbidity to fully develop.

-

Observation: Observe the degree of turbidity against a dark background.

-

Grading: Grade the turbidity according to the scale provided in Table 2.

Quantitative Spectrophotometric Analysis

This protocol allows for a more precise quantification of protein concentration and is suitable for research applications.

Materials:

-

Sulfosalicylic Acid Solution (e.g., 25% w/v for higher sensitivity)

-

Protein Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL)

-

Spectrophotometer

-

Cuvettes or 96-well plate

-

Pipettes

-

Test tubes

-

Vortex mixer

Procedure:

-

Preparation of Standards: Prepare a series of protein standards by diluting the stock protein standard solution to concentrations ranging from the expected sample concentration (e.g., 3 to 50 mg/dL for 25% SSA).

-

Sample Preparation: As described in the semi-quantitative protocol, ensure the sample is clear and at an appropriate pH.

-

Reaction Setup:

-

For each standard and sample, pipette a specific volume (e.g., 1.0 mL) into a labeled test tube.

-

Prepare a blank by pipetting the same volume of the sample buffer (without protein) into a separate tube.

-

-

Precipitation: Add an equal volume of the chosen sulfosalicylic acid solution (e.g., 1.0 mL of 25% SSA) to each tube (standards, samples, and blank).

-

Mixing and Incubation: Mix the contents of each tube thoroughly using a vortex mixer. Allow the tubes to stand at room temperature for a defined period (e.g., 10 minutes) to ensure complete precipitation.

-

Measurement:

-

Set the spectrophotometer to a wavelength of 660 nm.

-

Zero the spectrophotometer using the blank solution.

-

Measure the absorbance of each standard and sample.

-

-

Data Analysis:

-

Plot a standard curve of absorbance versus protein concentration for the standards.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.

-

Applications in Research and Drug Development

The sulfosalicylic acid protein precipitation method is a versatile tool with numerous applications:

-

Clinical Diagnostics: It is widely used for the detection of proteinuria, an important indicator of renal disease.[7] The SSA test can detect a broad range of proteins, including albumin, globulins, and Bence-Jones proteins, making it more comprehensive than some dipstick methods that are primarily sensitive to albumin.[4][7]

-

Sample Preparation: In molecular biology and protein research, SSA is employed for the precipitation of undesirable proteins from a sample, thereby facilitating the extraction and analysis of specific molecules of interest.[3] This is a crucial step in preparing samples for techniques like SDS-PAGE and chromatography.[3]

-

Cerebrospinal Fluid (CSF) Analysis: The method is also utilized for the determination of protein levels in CSF, which can be of diagnostic value in various neurological conditions.[3]

-

Quality Control in Pharmacology: SSA can be used to detect minute protein impurities in drug formulations, particularly in injectable or parenteral drugs where even trace amounts of protein can elicit an allergic response.[3]

Conclusion

The sulfosalicylic acid protein precipitation method, while being a classic technique, remains a simple, rapid, and cost-effective tool for the detection and quantification of proteins. A thorough understanding of its underlying mechanism, the factors influencing its efficiency, and the appropriate experimental protocols is crucial for its effective implementation in both clinical and research settings. This guide provides the necessary technical details to enable researchers, scientists, and drug development professionals to confidently apply this method in their work.

References

- 1. Optimization of 25% Sulfosalicylic Acid Protein-to-Creatinine Ratio for Screening of Low-Grade Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ethosbiosciences.com [ethosbiosciences.com]

- 5. laboratorytests.org [laboratorytests.org]

- 6. Proteinuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

A Comprehensive Technical Guide to 5-Sulfosalicylic Acid Dihydrate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical and physical properties of 5-sulfosalicylic acid dihydrate, along with detailed protocols for its common laboratory applications. The information is intended to support researchers, scientists, and professionals in drug development in the effective and safe use of this versatile reagent.

Core Chemical and Physical Properties

5-Sulfosalicylic acid dihydrate is a white crystalline solid widely utilized in laboratory settings.[1][2] It is a derivative of salicylic (B10762653) acid, featuring a sulfonic acid group, which enhances its acidity and water solubility.[3] This compound is particularly valued for its ability to precipitate proteins and chelate metals.[1]

Table 1: General and Physical Properties of 5-Sulfosalicylic Acid Dihydrate

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-Hydroxy-5-sulfobenzoic acid dihydrate | [3] |

| CAS Number | 5965-83-3 | [4][5] |

| Molecular Formula | C₇H₆O₆S · 2H₂O (or C₇H₁₀O₈S) | [5][6] |

| Molecular Weight | 254.21 - 254.22 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder/crystals | [2][7][8] |

| Melting Point | 105 - 110 °C | [2][3] |

| Boiling Point | 705.7 °C | [3] |

| Density | ~0.8 g/cm³ | [3][4] |

| Solubility in Water | Freely soluble; 127 mg/mL at 20°C | [1][3][4] |

| Solubility in Other Solvents | Soluble in alcohol and ether |

| pH | <0.5 (200 g/L in H₂O at 20°C) |[1][4] |

Table 2: Safety and Handling Information

| Category | Information | Source(s) |

|---|---|---|

| Hazard Class | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | [4] |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [4] |

| Precautionary Statements | P260, P280, P303+P361+P353, P305+P351+P338, P310 | [4] |

| Storage | Store in a dry, cool, well-ventilated place in tightly closed containers. | [9][10] |

| Personal Protective Equipment | Protective gloves, safety goggles, and appropriate clothing. |[1][10][11] |

Experimental Protocols and Methodologies

5-Sulfosalicylic acid dihydrate is a key reagent in several analytical and preparative laboratory procedures.

This protocol describes a general method for the removal of proteins from biological fluids, which is a common preparatory step for various downstream analyses.

Materials:

-

5-Sulfosalicylic acid dihydrate

-

Sample containing protein (e.g., plasma, serum, cell lysate)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

-

Vortex mixer

-

Pipettes and tips

Procedure:

-

Prepare a 20% (w/v) 5-Sulfosalicylic Acid Solution: Dissolve 20 g of 5-sulfosalicylic acid dihydrate in deionized water and bring the final volume to 100 mL. Store this solution at 4°C.

-

Sample Preparation: If the sample contains cellular debris, clarify it by centrifugation.

-

Precipitation: In a microcentrifuge tube, combine 3 parts of the protein sample with 1 part of the cold 20% 5-sulfosalicylic acid solution. This results in a final concentration of 5% 5-sulfosalicylic acid.

-

Mixing: Immediately vortex the mixture gently for several seconds to ensure it is homogenous.

-

Incubation: Place the tube on ice and incubate for 15-30 minutes to facilitate complete protein precipitation.

-

Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully aspirate the supernatant, which now contains the deproteinized sample, without disturbing the protein pellet.

-

Downstream Analysis: The supernatant can be used for the analysis of low molecular weight metabolites.

Caption: Workflow for protein precipitation using 5-sulfosalicylic acid.

This turbidimetric method is commonly used for the semi-quantitative assessment of protein in urine, an important indicator of renal health.

Materials:

-

3% (w/v) 5-Sulfosalicylic acid solution

-

Urine specimen

-

Test tubes

-

Centrifuge (if urine is cloudy)

-

Pipettes

Procedure:

-

Prepare Urine Sample: If the urine specimen is cloudy, centrifuge it to obtain a clear supernatant.

-

Dispense Sample: Pipette 2 mL of the clear urine into a test tube.

-

Add Reagent: Add an equal volume (2 mL) of the 3% 5-sulfosalicylic acid solution to the test tube.

-

Mix and Observe: Mix by gentle inversion. Do not shake. Allow the mixture to stand for 10 minutes.

-

Assess Turbidity: Observe the degree of turbidity against a dark background. The results can be graded as follows:

-

Negative: No turbidity.

-

Trace: Faint turbidity.

-

1+: Turbid, but newsprint is readable through the tube.

-

2+: White cloudiness, newsprint is not readable.

-

3+: White cloud, flocculent.

-

4+: Dense, flocculent precipitate.

-

Caption: Urinalysis workflow for semi-quantitative protein determination.

5-Sulfosalicylic acid forms colored complexes with iron(III) ions, which can be quantified using spectrophotometry. The color of the complex is pH-dependent.

Materials:

-

5-Sulfosalicylic acid solution

-

Iron(III) standard solutions

-

Sample containing iron(III)

-

Buffer solutions to adjust pH

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks

Procedure:

-

Prepare Reagents:

-

5-Sulfosalicylic Acid Solution: Prepare a solution of appropriate concentration (e.g., 1 M).

-

Iron(III) Standards: Prepare a series of standard solutions of known iron(III) concentrations.

-

Buffer Solution: Prepare a buffer to maintain the desired pH (e.g., pH 1.8-2.5 for a violet complex or pH 9-11.5 for a yellow complex).

-

-

Complex Formation:

-

To a series of volumetric flasks, add a known volume of each iron(III) standard and the unknown sample.

-

Add the buffer solution to each flask to adjust the pH.

-

Add a fixed volume of the 5-sulfosalicylic acid solution to each flask.

-

Dilute to the mark with deionized water and mix well.

-

Allow the solutions to stand for approximately 10 minutes for the color to develop fully.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 505 nm for the acidic violet complex or 424 nm for the basic yellow complex.

-

Zero the instrument using a blank solution (containing all reagents except iron).

-

Measure the absorbance of each standard and the unknown sample.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the iron(III) standards.

-

Determine the concentration of iron(III) in the unknown sample by interpolating its absorbance on the calibration curve.

-

Caption: Workflow for spectrophotometric iron(III) determination.

While 5-sulfosalicylic acid is cited as a spray reagent for detecting amino acids on TLC plates, specific, detailed protocols are not widely available in the provided search results. Generally, acidic reagents are used to visualize compounds on TLC plates. A generalized procedure is outlined below, which would require optimization for this specific reagent.

Materials:

-

Developed and dried TLC plate

-

5-Sulfosalicylic acid

-

A suitable solvent (e.g., ethanol (B145695) or water)

-

Spray bottle

-

Heating plate or oven

General Procedure (Requires Optimization):

-

Prepare Spray Reagent: Prepare a solution of 5-sulfosalicylic acid in a suitable solvent. The concentration will need to be determined empirically (e.g., starting with a 1-5% w/v solution).

-

Spray the TLC Plate: In a fume hood, evenly spray the dried TLC plate with the reagent solution. Avoid oversaturation.

-

Develop Spots: Gently heat the plate on a hot plate or in an oven. The temperature and heating time will need to be optimized to visualize the spots without charring the plate.

-

Visualize: Observe the plate for the appearance of colored spots against the background, indicating the presence of the separated compounds.

Conclusion

5-Sulfosalicylic acid dihydrate is a multifunctional and indispensable reagent in modern research and clinical laboratories. Its well-characterized properties allow for its reliable use in protein precipitation, urinalysis, and metal ion determination. Adherence to established protocols and safety guidelines is essential for obtaining accurate and reproducible results and ensuring a safe laboratory environment. This guide provides a foundational understanding and practical methodologies to assist professionals in leveraging the capabilities of this important chemical compound.

References

- 1. neutronco.com [neutronco.com]

- 2. 5-Sulfosalicylic acid dihydrate | 5965-83-3 [chemicalbook.com]

- 3. You are being redirected... [bio-world.com]

- 4. 5-磺基水杨酸二水合物 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Sulfosalicylic acid dihydrate | C7H10O8S | CID 2723734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Sulfosalicylic acid dihydrate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. media.laballey.com [media.laballey.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. bio.vu.nl [bio.vu.nl]

Sulfosalicylic Acid Dihydrate: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of sulfosalicylic acid dihydrate in different solvents. The information is curated for professionals in research and drug development who require precise data and methodologies for their work. This document summarizes available quantitative data, presents a detailed experimental protocol for solubility determination, and visualizes key experimental workflows and concepts.

Core Data Presentation: Solubility of this compound

The solubility of this compound is a critical parameter in various scientific and industrial applications, from analytical chemistry to pharmaceutical formulations. While qualitatively described as soluble in several polar solvents, precise quantitative data is not uniformly available across the literature. The following table summarizes the currently available quantitative and qualitative solubility data. It is important to note the variability in reported values for aqueous solubility, which may be attributed to differences in experimental conditions such as temperature and pH.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | Not Specified | 100 g/L | [1] |

| Water | 20 | 127.1 g/L | [2] |

| Water | Not Specified | 987 g/L | [3] |

| Water | Not Specified | "Freely soluble" | [4] |

| Water | Not Specified | "Highly soluble" | [5] |

| Hot Water | Not Specified | "Soluble" | [6] |

| Ethanol | 20 | "Freely soluble" | [4] |

| Ethanol | Not Specified | "Soluble" | [1][6] |

| Ether | Not Specified | "Soluble" | [1] |

| Alcohol | Not Specified | "Soluble" | [1][6] |

| Polar Solvents | Not Specified | "Soluble" | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 g/L (requires sonication) |

Experimental Protocols: Determination of Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[7][8][9][10][11] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Analytical balance

-

Volumetric flasks

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask or vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[7]

-

Seal the flask or vial to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture at a constant speed (e.g., 150-300 rpm) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[7][10] The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).[7]

-

-

Sample Withdrawal and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.[7] Alternatively, the sample can be centrifuged at a high speed, and the clear supernatant can be collected.[8]

-

-

Analysis of Solute Concentration:

-

The concentration of this compound in the filtered supernatant can be determined using a suitable analytical method.

-

HPLC-UV Method: This is a highly specific and sensitive method.[12][13][14]

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions and the filtered sample into the HPLC system.

-

Use a suitable mobile phase and a C18 column. Detection is typically performed using a UV detector at a wavelength where sulfosalicylic acid absorbs significantly (e.g., around 210-235 nm).[13][15]

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

-

UV-Vis Spectrophotometry: This is a simpler but potentially less specific method.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance.

-

Measure the absorbance of the filtered sample (appropriately diluted if necessary).

-

Calculate the concentration of the solute using the calibration curve.

-

-

-

Data Reporting:

-

The solubility should be reported in units such as g/L, mg/mL, or mol/L.

-

The temperature at which the solubility was determined must be specified.

-

For aqueous solutions, the pH of the saturated solution should also be measured and reported, as it can significantly influence the solubility of ionizable compounds like sulfosalicylic acid.[7]

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 5-磺基水杨酸二水合物, ReagentPlus , 99% HO3SC6H3-2-(OH)CO2H [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. neutronco.com [neutronco.com]

- 5. Page loading... [guidechem.com]

- 6. 5-Sulfosalicylic acid dihydrate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. studylib.net [studylib.net]

- 13. scioninstruments.com [scioninstruments.com]

- 14. fda.gov.ph [fda.gov.ph]

- 15. files01.core.ac.uk [files01.core.ac.uk]

A Comprehensive Guide to the Safe Handling of Sulfosalicylic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety precautions for handling sulfosalicylic acid in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document outlines the chemical and physical properties, potential hazards, personal protective equipment, handling and storage procedures, emergency protocols, and detailed experimental methodologies involving sulfosalicylic acid.

Chemical and Physical Properties

Sulfosalicylic acid (SSA) is a sulfonated derivative of salicylic (B10762653) acid, commonly used in laboratory and analytical settings. It is primarily utilized as a precipitating agent for proteins, such as in urine tests to detect proteinuria, and as a colorimetric reagent for ferric ions.[1] It is crucial to understand its properties to handle it safely.

| Property | Value | Reference |

| Chemical Formula | C₇H₆O₆S (anhydrous) C₇H₆O₆S · 2H₂O (dihydrate) | [1] |

| Molar Mass | 218.18 g/mol (anhydrous) 254.21 g/mol (dihydrate) | [1] |

| Appearance | White to colorless crystalline powder | [1][2] |

| Solubility in Water | 127.1 g/L at 20 °C (dihydrate) | [1][3] |

| Melting Point | ~120 °C (anhydrous) 105–110 °C (dihydrate) | [1][4] |

| pH | Acidic in solution (pH ≈ 0.55 in 10% aqueous solution) | [1] |

| Stability | Stable under normal conditions, but sensitive to light. | [3][4] |

Hazard Identification and Toxicology

Sulfosalicylic acid is classified as a hazardous chemical and requires careful handling.[3] It is corrosive and can cause severe skin burns and serious eye damage.[1][5]

| Hazard | Description | Reference |

| Acute Oral Toxicity (LD50) | 1850 mg/kg (Rat) | [3][4] |

| Dermal Toxicity (LDLo) | 7940 mg/kg (Rabbit) | [3] |

| Skin Contact | Causes skin irritation and may cause burns.[4] May be harmful if absorbed through the skin.[3] | |

| Eye Contact | Causes serious eye irritation and may cause burns and conjunctivitis.[3][4] | |

| Inhalation | May cause respiratory tract irritation.[3][4] | |

| Ingestion | Harmful if swallowed.[3] Causes gastrointestinal tract irritation with symptoms such as nausea, vomiting, and diarrhea.[4] | |

| Chronic Effects | Prolonged or repeated exposure may cause damage to target organs, including the mucous membranes, skin, and eyes.[3][4] |

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety, appropriate personal protective equipment and engineering controls are mandatory when handling sulfosalicylic acid.

Engineering Controls:

-

Ventilation: Use in a well-ventilated area.[6] Local exhaust ventilation should be used to maintain airborne levels below exposure limits.[3][7]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[7][8]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or glasses.[8]

-

Skin Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[6][8]

-

Hand Protection: Wear chemical-resistant gloves, such as PVC gloves.[6][8]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[3][9]

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[3] Wash hands thoroughly after handling.[8] Avoid creating dust.[3]

-

Storage: Store in a dry, cool, and well-ventilated area.[3] Keep containers tightly closed and protected from light.[3][8] Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][8]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek medical attention.[3]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give several glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response:

-

Small Spills: For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.[3] For solid spills, use appropriate tools to put the spilled solid in a convenient waste disposal container.[9]

-

Large Spills: Evacuate unnecessary personnel.[8] Ventilate the area.[8] Prevent entry into waterways and sewers.[3] Wear appropriate PPE, including respiratory protection.[6] For liquid spills, contain the spill and then absorb it. For solid spills, carefully scoop up the material, avoiding dust generation.[6]

-

Cleanup: Clean the contaminated surface thoroughly.[3] Do not return spilled material to the original container.[3] Dispose of waste in accordance with all applicable regulations.[3]

Experimental Protocols

Sulfosalicylic acid is widely used for protein precipitation in various analytical procedures. Below are detailed methodologies for its preparation and use.

Preparation of Sulfosalicylic Acid Solutions

Objective: To prepare sulfosalicylic acid solutions of various concentrations for laboratory use.

Materials:

-

Sulfosalicylic acid dihydrate (C₇H₆O₆S · 2H₂O)

-

Ultrapure water

-

Glass bottle

-

Weighing scale

-

Graduated cylinder

Procedure for a 3% (w/v) Solution:

-

Weigh 3 g of this compound.

-

Dissolve the powder in approximately 80 mL of ultrapure water in a beaker or flask.

-

Once fully dissolved, transfer the solution to a 100 mL graduated cylinder and bring the final volume to 100 mL with ultrapure water.

-

Transfer the solution to a clearly labeled glass bottle for storage.

Procedure for a 20% (w/v) Solution:

-

Weigh 20 g of this compound.

-

Follow steps 2-4 as described above.

Safety Note: Always wear appropriate PPE, including gloves and eye protection, when preparing solutions.

Protein Precipitation from Urine for Proteinuria Screening

Objective: To semi-quantitatively determine the protein content in a urine sample.

Materials:

-

3% or 5% Sulfosalicylic acid solution

-

Clear urine sample (supernatant from centrifuged urine if cloudy)

-

Test tubes

-

Pipettes

Procedure:

-

If the urine sample is cloudy, centrifuge it for 5 minutes at 2000-3000 rpm and use the clear supernatant.[8]

-

Pipette 2 mL of the clear urine into a test tube.[8]

-

Add an equal volume (2 mL) of 3% or 5% sulfosalicylic acid solution to the test tube.[8][10]

-

Mix gently by inversion. Do not shake vigorously.[10]

-

Observe for the formation of turbidity against a dark background.[8]

Interpretation of Results: The degree of turbidity corresponds to the approximate protein concentration.[10]

Deproteinization of Biological Samples for Metabolite Analysis

Objective: To remove proteins from biological samples (e.g., serum, plasma, tissue homogenates) to prepare a protein-free supernatant for downstream analysis of low molecular weight metabolites.

Materials:

-

Ice-cold sulfosalicylic acid solution (concentration may vary depending on the specific assay, e.g., 5%)

-

Biological sample

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

Place the sulfosalicylic acid solution on ice.[6]

-

In a microcentrifuge tube, mix the sample with the cold sulfosalicylic acid solution. A common ratio is 5:1 (e.g., 300 µL of sample to 60 µL of sulfosalicylic acid solution).[6]

-

Vortex the mixture briefly to ensure thorough mixing.[6]

-

Incubate the tube on ice for 15 minutes to allow for complete protein precipitation.[6]

-

Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.[6]

-

Carefully collect the supernatant, which is the protein-free extract, into a fresh microcentrifuge tube.[6]

-

The supernatant can be used immediately for analysis or stored at -80°C for later use.[6]

Disposal Considerations

Dispose of sulfosalicylic acid and its waste in accordance with local, state, and federal regulations.[3] Contaminated materials and empty containers should be treated as hazardous waste.[11]

This guide is intended to provide comprehensive safety information for the handling of sulfosalicylic acid in a laboratory setting. It is imperative that all personnel are thoroughly trained on these procedures before working with this chemical. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. benchchem.com [benchchem.com]

- 4. Urine Protein Sulfosalicylic Acid Precipitation Test (SSA) [mltexpo.blogspot.com]

- 5. Optimization of 25% Sulfosalicylic Acid Protein-to-Creatinine Ratio for Screening of Low-Grade Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. youtube.com [youtube.com]

- 8. laboratorytests.org [laboratorytests.org]

- 9. sdfine.com [sdfine.com]

- 10. ethosbiosciences.com [ethosbiosciences.com]

- 11. chemos.de [chemos.de]

The Synthesis and Purification of 5-Sulfosalicylic Acid Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 5-sulfosalicylic acid dihydrate, a versatile compound with significant applications in analytical chemistry, organic synthesis, and the pharmaceutical industry. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key processes to facilitate understanding and implementation in a laboratory or industrial setting.

Introduction

5-Sulfosalicylic acid dihydrate (C₇H₆O₆S·2H₂O) is an aromatic sulfonic acid derived from salicylic (B10762653) acid.[1] It presents as a white crystalline solid and is highly soluble in water and polar organic solvents.[2] Its utility stems from the presence of three functional groups: a sulfonic acid group, a carboxylic acid group, and a hydroxyl group. These impart strong acidic and chelating properties, making it a valuable reagent for various applications.[3]

In the realm of drug development and research, 5-sulfosalicylic acid is employed as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and hormones.[3] It is also widely used as a precipitating agent for proteins in analytical biochemistry, aiding in their removal from samples prior to chromatographic analysis.[4][5] Furthermore, its ability to form colored complexes with metal ions makes it useful in their detection and quantification.[6] Given its broad applicability, the ability to synthesize and purify 5-sulfosalicylic acid to a high degree of purity is of paramount importance.

Synthesis of 5-Sulfosalicylic Acid

The primary and most common method for the synthesis of 5-sulfosalicylic acid is the direct sulfonation of salicylic acid using concentrated sulfuric acid. An alternative approach involves the use of aspirin (B1665792) as a more readily available starting material, which is first hydrolyzed to salicylic acid. A more specialized, high-yield industrial method utilizes sulfur trioxide in liquid sulfur dioxide.

Synthesis from Salicylic Acid

This laboratory-scale synthesis involves the electrophilic aromatic substitution of salicylic acid with sulfuric acid. The hydroxyl and carboxylic acid groups on the benzene (B151609) ring direct the incoming sulfo group primarily to the para position.

-

In a round-bottom flask, combine 2.00 g of salicylic acid with 10.0 mL of concentrated (95% v/v) sulfuric acid.[7]

-

Swirl the mixture gently. An air condenser should be fitted to the flask.[7]

-

Heat the mixture in a boiling water bath to approximately 100°C.[7]

-

Continue heating for about 30 minutes, at which point the mixture may begin to solidify as the product forms. The internal temperature can rise to around 107°C.[7]

-

After an additional 15 minutes of heating, remove the flask from the water bath and allow it to cool to room temperature.[7]

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing 80 g of a saturated sodium chloride (brine) solution. This will cause the 5-sulfosalicylic acid to precipitate.[7]

-

To ensure complete crystallization, immerse the beaker in an ice bath.[7]

-

Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of ice-cold water.[7]

-

Dry the purified crystals. The expected product is a fine, white powder.[7]

| Parameter | Value | Reference |

| Starting Material | Salicylic Acid | [7] |

| Reagent | Concentrated Sulfuric Acid (~95%) | [7] |

| Reaction Temperature | ~100-107°C | [7] |

| Reaction Time | ~45 minutes | [7] |

| Yield | 87% | [7] |

| Melting Point | 109-112°C | [7] |

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 5-sulfosalicylic acid from salicylic acid.

Caption: Synthesis Workflow of 5-Sulfosalicylic Acid

Purification of 5-Sulfosalicylic Acid Dihydrate

For many applications, particularly in pharmaceuticals and analytical reagents, a high degree of purity is essential. Several methods have been developed for the purification of industrial-grade 5-sulfosalicylic acid, primarily focusing on the removal of colored impurities and residual starting materials.

Purification using Activated Carbon and Molecular Sieves

This method is effective for removing a wide range of impurities and can yield a product with purity exceeding 99%.[7]

Protocol 1:

-

Dissolve 100g of industrial-grade 5-sulfosalicylic acid in 1000mL of deionized water.[8]

-

Add 20g of activated carbon and stir the mixture at 42 ± 2°C for 5 hours.[8]

-

Filter the solution to remove the activated carbon.[8]

-

Pass the filtrate through a separation column containing 1000g of 4A molecular sieve at a flow rate of 10 mL/min. Maintain the column temperature at 75 ± 5°C.[8]

-

Collect the eluate and concentrate it at 100°C, followed by recrystallization to obtain the purified product.[8]

Protocol 2:

-

Dissolve 100g of industrial-grade 5-sulfosalicylic acid in 500mL of deionized water.[3]

-

Add 10g of activated carbon and stir at 50 ± 2°C for 6 hours.[3]

-

Filter to remove the activated carbon.[3]

-

Pass the filtrate through a column with 1500g of 4A molecular sieve at a flow rate of 15 mL/min, maintaining a column temperature of 85°C.[3]

-

Concentrate the collected liquid at 100°C and recrystallize.[3]

Protocol 3:

-

Dissolve 100g of industrial-grade 5-sulfosalicylic acid in 400mL of deionized water.[3]

-

Add 10g of activated carbon and stir at 58 ± 2°C for 8 hours.[3]

-

Filter to remove the activated carbon.[3]

-

Pass the filtrate through a column containing 1500g of 4A molecular sieve at a flow rate of 20 mL/min and a column temperature of 95°C.[3]

-

Concentrate the eluate at 100°C and recrystallize.[3]

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 | Reference |

| Starting Material (g) | 100 | 100 | 100 | [3][8] |

| Deionized Water (mL) | 1000 | 500 | 400 | [3][8] |

| Activated Carbon (g) | 20 | 10 | 10 | [3][8] |

| Adsorption Temperature (°C) | 42 ± 2 | 50 ± 2 | 58 ± 2 | [3][8] |

| Adsorption Time (h) | 5 | 6 | 8 | [3][8] |

| 4A Molecular Sieve (g) | 1000 | 1500 | 1500 | [3][8] |

| Column Temperature (°C) | 75 ± 5 | 85 | 95 | [3][8] |

| Flow Rate (mL/min) | 10 | 15 | 20 | [3][8] |

| Yield (g) | 82.5 | 83.7 | 86.2 | [3][8] |

| Final Purity (%) | 99.1 | 99.2 | 99.2 | [3][8] |

Purification using a Composite Purifying Agent

This patented method utilizes a mixture of organic solvents as a "composite purifying agent" followed by treatment with activated carbon to achieve a purity of over 99.5%.[9]

-

To 1000g of technical grade 5-sulfosalicylic acid, add 400mL of a composite purifying agent (a mixture of N,N-dimethylacetamide, isoamyl acetate, ethyl acetate, butyl acetate, methyl isobutyl ketone, and dimethyl phthalate).[9]

-

Heat the mixture to 65°C and reflux with stirring for 5 hours.[9]

-

Cool the mixture to room temperature and centrifuge to obtain the crude product.[9]

-

Dissolve the crude product in 600mL of deionized water to make a saturated solution.[9]

-

Add 15g of activated carbon and stir for 3.5 hours.[9]

-

Filter to remove the activated carbon.[9]

-

Concentrate the filtrate under reduced pressure at 68°C to obtain the purified white crystalline product.[9]

| Parameter | Value | Reference |

| Starting Material (g) | 1000 | [9] |

| Composite Purifying Agent (mL) | 400 | [9] |

| Reflux Temperature (°C) | 65 | [9] |

| Reflux Time (h) | 5 | [9] |

| Deionized Water (mL) | 600 | [9] |

| Activated Carbon (g) | 15 | [9] |

| Adsorption Time (h) | 3.5 | [9] |

| Concentration Temperature (°C) | 68 (reduced pressure) | [9] |

| Yield (g) | 917 | [9] |

| Final Purity (%) | 99.59 | [9] |

Purification Workflow

The following diagram outlines the general workflow for the purification of industrial-grade 5-sulfosalicylic acid.

Caption: Purification Workflow of 5-Sulfosalicylic Acid

Purity Analysis

The purity of 5-sulfosalicylic acid dihydrate can be assessed through various analytical techniques. A simple yet effective method is the determination of its melting point. The dihydrate has a melting point of around 109-112°C.[7] A sharp melting point within this range is indicative of high purity. For more rigorous purity assessment, techniques such as High-Performance Liquid Chromatography (HPLC) and acidimetric titration can be employed.

Conclusion

The synthesis and purification of 5-sulfosalicylic acid dihydrate are well-established processes that can be adapted for both laboratory and industrial scales. The choice of synthesis and purification method will depend on the desired purity, scale of production, and available resources. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important chemical compound. The provided workflows offer a clear visual representation of the key steps involved, facilitating a deeper understanding of the processes.

References

- 1. CN103274971A - Purification method of 5-sulfosalicylic acid - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Method for purifying 5-sulfosalicylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. theochem.mercer.edu [theochem.mercer.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102219716A - Method for purifying 5-sulfosalicylic acid - Google Patents [patents.google.com]

- 9. CN103274971B - Purification method of 5-sulfosalicylic acid - Google Patents [patents.google.com]

The Role of Sulfosalicylic Acid in Modern Biochemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosalicylic acid (SSA) is a versatile and cost-effective reagent with a long-standing presence in the biochemical laboratory.[1][2] Its primary application lies in the precipitation of proteins from biological samples, a critical step in numerous analytical procedures.[3][4] This technical guide provides an in-depth exploration of the functions of sulfosalicylic acid in biochemical assays, offering detailed methodologies, quantitative data comparisons, and visual workflows to aid researchers in optimizing their experimental designs. From its traditional use in clinical diagnostics for detecting proteinuria to its role in preparing samples for advanced chromatographic techniques, SSA remains a relevant and powerful tool in the modern scientific landscape.[4][5]

Core Functions of Sulfosalicylic Acid in Biochemical Assays

The utility of sulfosalicylic acid in the laboratory stems from three key chemical properties: its ability to precipitate proteins, its capacity to chelate metal ions, and its involvement in colorimetric reactions.

Protein Precipitation and Deproteinization

The most prevalent use of SSA in biochemical assays is the removal of proteins from biological fluids like urine, plasma, and serum.[4][5] This is essential because proteins can interfere with many analytical methods, including spectrophotometry and chromatography, by causing turbidity or reacting with assay reagents.[4]

Mechanism of Action:

Sulfosalicylic acid is a strong acid that induces protein denaturation.[5] The precipitation process occurs through the disruption of the protein's tertiary and quaternary structures. The highly charged sulfonate and carboxyl groups of the SSA molecule interact with the protein's surface, altering the electrostatic and hydrogen bonds that maintain its natural conformation.[5] This leads to the unfolding of the protein, aggregation, and subsequent precipitation out of the solution.

Applications:

-

Urinalysis for Proteinuria: The SSA test is a classic, simple, and rapid method for detecting the presence of protein in urine, a key indicator of renal disease.[6][7] It is considered more sensitive than the dipstick method for detecting globulins and Bence-Jones proteins in addition to albumin.[8][9]

-

Sample Deproteinization for Further Analysis: SSA is widely used to prepare protein-free samples for the analysis of small molecules and metabolites, such as amino acids and drugs, using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.[5][10]

Chelating Agent and Colorimetric Determination

Sulfosalicylic acid also functions as a chelating agent, forming stable complexes with metal ions. This property is particularly useful in the quantification of iron.

Mechanism of Action:

SSA can form colored complexes with metal ions, most notably iron (Fe³⁺). The color and composition of the complex are dependent on the pH of the solution.[11][12]

-

Acidic medium (pH 1.8 - 2.5): A red-violet complex is formed.[13]

-

Moderately acidic to neutral medium (pH 4 - 8): An orange-red complex is formed.[11]

-

Basic medium (pH 8 - 11.5): A yellow complex is formed.[11][13]

Applications:

-

Spectrophotometric Determination of Iron: The formation of the colored iron-sulfosalicylate complex allows for the quantitative determination of iron in various samples, including pharmaceutical preparations, using spectrophotometry.[13]

-

Indicator in Complexometric Titrations: SSA can be used as an indicator in the complexometric titration of iron with EDTA. The endpoint is visualized by a distinct color change.[11][14]

Quantitative Data on Sulfosalicylic Acid Performance

The efficacy of sulfosalicylic acid in protein precipitation and its accuracy in diagnostic tests have been quantified in numerous studies. The following tables summarize key performance data to facilitate comparison and selection of appropriate methodologies.

Table 1: Performance Characteristics of the Sulfosalicylic Acid (SSA) Test for Proteinuria

| SSA Concentration | Comparison Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy | Reference |

| 3% | 24-hour urine proteinuria | 78.3% | 47.4% | 47.4% | 21.7% | - | [15] |

| - (Cut point 4+) | 24-hour-proteinuria | 41.1% (CI 95%: 30.6-51.5) | 97.7% (CI 95%: 94.7-100) | 95% (CI 95%: 87-100) | 53.3% (CI 95%: 42.5-64) | - | [3][8] |

| 25% | Pyrogallol (B1678534) Red (PGR) Method | 86.5% (95% CI 74.4–93.63) | 96.5% (95% CI 81.3–99.9) | 97.8% (95% CI 87.6–99.9) | 80.0% (95% CI 63.8–90.2) | 90.1% (95% CI 81.4–95.1) | [1] |

| 25% | Albumin-to-Creatinine Ratio (ACR) | 92.6% (95% CI 75.5–99.0) | 69.2% (95% CI 42.0–87.6) | 86.2% (95% CI 68.8–95.2) | 81.8% (95% CI 51.1–96.0) | 85% (95% CI 70.5–93.3) | [1] |

Table 2: Comparison of Turbidimetric Protein Precipitation Methods

| Method | Coefficient of Variation | Bias vs. Pyrogallol Red Molybdate (B1676688) | Notes | Reference |

| Sulfosalicylic acid (SSA) | 6.84% | 5.8 | - | [16] |

| Sulfosalicylic acid with sodium sulphate (SSSS) | 3.97% | 1.7 | Preferred over SSA and TCA methods for better reproducibility. | [16] |

| Trichloroacetic acid (TCA) | 5.93% | -5.4 | Shows proportional bias with the pyrogallol red molybdate method. | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing sulfosalicylic acid.

Sulfosalicylic Acid (SSA) Test for Proteinuria (Semi-Quantitative)

Principle: Proteins in the urine are denatured and precipitated by sulfosalicylic acid, resulting in turbidity. The degree of turbidity is proportional to the protein concentration.[7]

Reagents:

-

3% (w/v) Sulfosalicylic Acid Solution: Dissolve 3 g of sulfosalicylic acid in 100 mL of distilled water.

-

10% Acetic Acid (optional, for pH adjustment).

Procedure:

-

Collect a random urine specimen. If the urine is cloudy, it should be centrifuged or filtered.[7]

-

Check the pH of the urine. If it is neutral or alkaline, add 10% acetic acid dropwise until the urine is slightly acidic (pH ~6.0).[7]

-

In a clean test tube, mix equal volumes of the clear urine supernatant and the 3% SSA solution (e.g., 2 mL of urine + 2 mL of SSA solution).[9]

-

Gently invert the tube to mix. Do not shake.[9]

-

Let the mixture stand for 10 minutes.

-

Observe the degree of turbidity against a dark background.[7]

Interpretation of Results:

| Grade | Observation | Approximate Protein Concentration (mg/dL) |

| Negative | No turbidity | < 5 |

| Trace | Faint turbidity | 5 - 20 |

| 1+ | Turbidity through which print can be read | 30 - 100 |

| 2+ | White cloud without precipitate, print is obscured | 100 - 200 |

| 3+ | Heavy white cloud with fine precipitate | 200 - 400 |

| 4+ | Flocculent precipitate, may solidify | > 500 |

Deproteinization of Plasma/Serum for Amino Acid Analysis

Principle: SSA is used to precipitate proteins from plasma or serum, leaving amino acids and other small molecules in the supernatant for subsequent analysis.[5]

Reagents:

-

10% (w/v) Sulfosalicylic Acid Solution: Dissolve 10 g of sulfosalicylic acid dihydrate in 100 mL of ultrapure water.[5] Store at room temperature.

Procedure:

-

Collect blood sample and prepare plasma or serum using standard procedures.

-

Pipette a known volume of the plasma or serum sample (e.g., 100 µL) into a microcentrifuge tube.

-

Add an equal volume of ice-cold 10% SSA solution to the sample.

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which now contains the protein-free extract, for analysis.

Colorimetric Determination of Iron (III)

Principle: Iron (III) ions react with sulfosalicylic acid in an acidic medium to form a stable red-violet colored complex, the absorbance of which can be measured spectrophotometrically.[13]

Reagents:

-

Standard Iron (III) Solution (e.g., 0.05 mg/mL).

-

10% (w/v) Sulfosalicylic Acid Solution.

-

1 M Sulfuric Acid (H₂SO₄).

Procedure:

-

Prepare a series of standard solutions of Fe (III) of known concentrations.

-

To a known volume of the sample solution (and each standard), add 5 mL of the 10% sulfosalicylic acid solution.[13]

-

Adjust the pH to between 1.8 and 2.5 using 1 M H₂SO₄.

-

Dilute the solution to a final volume with distilled water and mix well.

-

Allow the color to develop for 10 minutes.[13]

-

Measure the absorbance of the solutions at 505 nm using a spectrophotometer against a reagent blank.[13]

-

Plot a calibration curve of absorbance versus concentration for the standard solutions and determine the concentration of iron in the sample.

Potential Interferences

It is crucial to be aware of substances that can interfere with SSA-based assays, leading to erroneous results.

False Positives in Proteinuria Testing:

-

High concentrations of certain drugs (e.g., penicillins, cephalosporins, sulfonamides).[9]

-

X-ray contrast media.[17]

-

High concentration of urates.[7]

-

Highly buffered alkaline urine.[9]

Interference in Chromatographic Analysis:

-

SSA itself can be retained on C18 columns and cause ion suppression in mass spectrometry, particularly for early eluting peaks.[18]

Visualizing Workflows and Pathways

To further clarify the application of sulfosalicylic acid, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the biochemical context of a related pathway.

References

- 1. Optimization of 25% Sulfosalicylic Acid Protein-to-Creatinine Ratio for Screening of Low-Grade Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salicylic acid - Wikipedia [en.wikipedia.org]

- 3. scielo.org.co [scielo.org.co]

- 4. engscientific.com [engscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. droracle.ai [droracle.ai]

- 7. laboratorytests.org [laboratorytests.org]

- 8. researchgate.net [researchgate.net]

- 9. ethosbiosciences.com [ethosbiosciences.com]

- 10. A reference measurement procedure for amino acids in blood using isotope dilution ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. scispace.com [scispace.com]

- 13. repository.usmf.md [repository.usmf.md]

- 14. zenodo.org [zenodo.org]

- 15. Sulfosalicylic acid to detect proteins in urine of pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of Urinary Total Proteins by Four Different Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proteinuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Methods of precipitation - Chromatography Forum [chromforum.org]

The Role of Sulfosalicylic Acid as a Metal Chelating Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfosalicylic acid (SSA), a versatile organic compound, has garnered significant attention in various scientific disciplines due to its potent metal chelating properties. This technical guide provides a comprehensive overview of the fundamental principles of SSA's coordination chemistry, its quantitative interaction with various metal ions, and its diverse applications in research and development. Detailed experimental protocols for its use in analytical chemistry and sample preparation are provided, alongside an exploration of its emerging role in the design of novel drug delivery systems and therapeutic agents. This document aims to serve as a core resource for researchers, scientists, and drug development professionals seeking to leverage the unique metal-chelating capabilities of sulfosalicylic acid in their work.

Introduction to Sulfosalicylic Acid as a Metal Chelating Agent

5-Sulfosalicylic acid (SSA), chemically known as 2-hydroxy-5-sulfobenzoic acid, is an aromatic compound featuring three key functional groups: a sulfonic acid group (-SO₃H), a carboxyl group (-COOH), and a hydroxyl group (-OH) attached to a benzene (B151609) ring.[1] This specific arrangement of functional groups makes SSA an effective tridentate ligand, capable of forming stable chelate complexes with a wide range of metal ions.[1] The chelation typically involves the carboxylate and hydroxyl groups, which together form a stable five-membered ring with the metal ion. The sulfonic acid group enhances the aqueous solubility of both the free ligand and its metal complexes, a valuable property in many biological and analytical applications.[1]

The coordination chemistry of SSA is versatile, with the molecule existing in various protonated and deprotonated forms depending on the pH of the solution.[2] This pH-dependent speciation influences its chelating affinity and the stoichiometry of the resulting metal complexes. SSA can form mononuclear or polynuclear complexes and can act as a bridging ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).[3] Its ability to form colored complexes with certain metal ions, most notably iron(III), has been a cornerstone of its application in analytical chemistry for decades.[2]

Quantitative Data: Stability Constants of Metal-SSA Complexes

The stability of metal-SSA complexes is a critical parameter for understanding and predicting their behavior in various systems. The stability constant (log K) provides a quantitative measure of the affinity of SSA for a particular metal ion. The following table summarizes the stepwise stability constants for SSA with several metal ions as reported in the literature. It is important to note that these values can be influenced by experimental conditions such as ionic strength, temperature, and pH.

| Metal Ion | Stepwise Stability Constant (log K₁) | Stepwise Stability Constant (log K₂) | Stepwise Stability Constant (log K₃) | Method | Reference(s) |

| Fe(III) | 14.53 | 11.23 | - | Spectrophotometry | [3][4] |

| Al(III) | 13.20 | 9.63 | 6.06 | Potentiometry | [1] |

| Cr(III) | 9.56 | - | - | Potentiometry | [1] |

| U(VI) | 11.14 | 8.06 | - | Potentiometry | [1] |

| Cu(II) | 9.52 | 6.93 | - | Potentiometry | [1] |

| Ni(II) | 6.9 (Overall β₂) | - | - | Potentiometry | [5] |

| Co(II) | 6.5 (Overall β₂) | - | - | Potentiometry | [5] |

| Be(II) | 12.18 | 9.57 | - | Potentiometry | [1] |

| Zn(II) | - | - | - | Potentiometry | [6] |

| Ca(II) | - | - | - | Potentiometry | [6] |

| Mg(II) | - | - | - | Potentiometry | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing sulfosalicylic acid as a metal chelating agent.

Spectrophotometric Determination of Iron(III)

This protocol describes the use of SSA for the quantitative analysis of iron(III) in an aqueous sample, a classic application based on the formation of a colored complex.[7]

Materials:

-

Standard Iron(III) solution (e.g., 100 mg/L)

-

5-Sulfosalicylic acid solution (10% w/v)

-

Deionized water

-

Volumetric flasks (100 mL)

-

Pipettes

-

Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard iron(III) solutions with concentrations ranging from 0.5 to 5.0 mg/L by appropriate dilution of the stock solution in 100 mL volumetric flasks.

-

Sample Preparation: If the sample is a solid, dissolve a known weight in a suitable acid and dilute to a known volume with deionized water. If the sample is a liquid, dilute it as necessary to bring the iron concentration into the working range.

-

Complex Formation: To each standard and sample solution in the volumetric flasks, add 5 mL of the 10% sulfosalicylic acid solution.

-

pH Adjustment: Adjust the pH of the solutions to between 1.8 and 2.5 using a suitable buffer or dilute acid/base.[7] At this pH, a stable red-violet complex with a 1:1 metal-to-ligand ratio is formed.[7]

-

Dilution: Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.

-

Incubation: Allow the solutions to stand for at least 10 minutes for full color development.[7]

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 510 nm for the Fe(III)-SSA complex.[7] Use a reagent blank (containing everything except iron) to zero the spectrophotometer.

-

Calibration and Quantification: Plot a calibration curve of absorbance versus iron concentration for the standard solutions. Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.

References

- 1. Chelation therapy - Wikipedia [en.wikipedia.org]

- 2. Sulfosalicylic acid/Fe3+ based nanoscale coordination polymers for effective cancer therapy by the Fenton reaction: an inspiration for understanding the role of aspirin in the prevention of cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 3. Research Portal [research.usc.edu.au]

- 4. Role of Salicylic Acid and Fatty Acid Desaturation Pathways in ssi2-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Urine Protein Testing with Sulfosalicylic Acid

This guide provides a comprehensive overview of the fundamental principles and methodologies associated with the sulfosalicylic acid (SSA) test for the detection and quantification of urinary proteins. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical underpinnings of the assay, detailed experimental protocols, and a summary of its performance characteristics.

Core Principles of the Sulfosalicylic Acid Test

The sulfosalicylic acid test is a straightforward, rapid, and cost-effective precipitation method for detecting proteins in urine.[1][2] The underlying principle of the test is the denaturation and subsequent precipitation of proteins by a strong acid.[2][3]

5-Sulfosalicylic acid, a crystalline substance soluble in water, acts as the precipitating agent.[4] When introduced to a urine sample, the anionic sulfosalicylate molecules bind to the positively charged amino groups of proteins. This interaction disrupts the tertiary and quaternary structures of the proteins, a process known as denaturation.[2] The denatured proteins then aggregate and precipitate out of the solution, forming a visible turbidity.[2][5] The degree of this turbidity is directly proportional to the concentration of protein in the urine sample, allowing for both qualitative and semi-quantitative assessment.[5][6]

This method is capable of detecting a wide range of proteins, including albumin, globulins, and Bence-Jones proteins, making it more comprehensive than some urine dipstick tests that are primarily sensitive to albumin.[1][6][7]

Experimental Protocols

Accurate and reproducible results in urine protein testing with sulfosalicylic acid hinge on meticulous adherence to standardized experimental protocols. The following sections detail the necessary reagents, equipment, and step-by-step procedures for both qualitative and semi-quantitative analysis.

Reagent and Equipment Requirements

Reagents:

-

3% (w/v) Sulfosalicylic Acid Solution: Dissolve 3 grams of 5-sulfosalicylic acid dihydrate in deionized water and make up to a final volume of 100 mL. Store in a tightly capped bottle at room temperature.[8]

-

10% (v/v) Acetic Acid (optional): For adjusting the pH of alkaline urine samples.[6]

-

Control Solutions: Normal and abnormal urine controls (e.g., KOVA® Liqua-Trol™) should be used for quality control.[9]

Equipment:

-

Pipettes or droppers

-

Centrifuge

-

Dark background for observing turbidity

-

Parafilm (optional)[7]

-

Spectrophotometer (for quantitative analysis)

Qualitative and Semi-Quantitative Protocol

This protocol is suitable for rapid screening and estimation of proteinuria.

-

Sample Preparation:

-

Collect a fresh, random urine specimen in a clean container. First morning voids are preferred.[7]

-

If the urine is cloudy or hazy, it should be centrifuged for 5 minutes to pellet any cellular debris or other particulates. The clear supernatant is used for testing.[6][7]

-

Check the pH of the urine. If it is alkaline (pH > 7.0), add 10% acetic acid dropwise until the urine is slightly acidic. This prevents the formation of false-negative results.[6][8]

-

-

Test Procedure:

-

Pipette a specific volume of the clear urine supernatant (e.g., 1 mL or fill a 10 x 75 mm tube one-third full) into a clean, dry test tube.[7][9]

-

Add an equal volume of 3% sulfosalicylic acid solution to the urine in the test tube.[7]

-

Mix the contents gently by inversion. Avoid vigorous shaking to prevent the formation of bubbles that could interfere with reading the turbidity.[7]

-

Allow the mixture to stand for 10 minutes at room temperature.[8]

-

-

Interpretation of Results:

-

Observe the degree of turbidity against a dark background.

-

Grade the turbidity according to a standardized scale. The grading and corresponding approximate protein concentrations are summarized in the table below.

-

Quantitative Data and Performance Characteristics

The performance of the sulfosalicylic acid test has been evaluated in various studies, often in comparison to other methods for proteinuria assessment. The following tables summarize key quantitative data on the semi-quantitative grading scale and the test's diagnostic accuracy.

Semi-Quantitative Grading of Turbidity

| Grade | Description of Turbidity | Approximate Protein Concentration (mg/dL) |

| Negative | No turbidity | 0 |

| Trace | Faint turbidity or opalescence | 1 - 10 |

| 1+ | Definite turbidity, print can be read through the tube | 15 - 30 |

| 2+ | Heavy white cloud, print cannot be read through the tube | 40 - 100 |

| 3+ | Heavy white cloud with fine precipitate | 150 - 350 |

| 4+ | Heavy precipitate with flocculation | > 500 |

Source: Adapted from various sources providing similar grading scales.[6][7][9][10]

Diagnostic Accuracy of the Sulfosalicylic Acid Test

The sensitivity and specificity of the SSA test can vary depending on the patient population and the cut-off point used for a positive result.

| Study Population | Comparison Method | SSA Cut-off | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |

| Pregnant women with suspected preeclampsia | 24-hour proteinuria | 4+ turbidity | 41.1% | 97.7% | 95.0% | 53.3% |

| Patients with chronic kidney disease | Pyrogallol Red (PGR) method | 20 mg/dL (quantitative 25% SSA) | 86.5% | 96.5% | 97.8% | 80.0% |

| Canine urine samples | Species-specific ELISA | Trace or greater | - | 73.3% | 41.8% | - |

| Canine urine samples | Species-specific ELISA | ≥ 2+ | - | 99.0% | 90.2% | - |

| Feline urine samples | Species-specific ELISA | Trace or greater | 58.0% | 25.4% | 46.9% | 34.7% |

| Feline urine samples | Species-specific ELISA | ≥ 2+ | - | 94.2% | 65.2% | - |

Source: Data compiled from multiple studies.[2][5][11][12]

Interfering Substances

Several substances can interfere with the sulfosalicylic acid test, leading to false-positive results. It is crucial to consider the patient's medication and clinical history when interpreting the results.

| Interfering Substance | Mechanism of Interference |

| Penicillins and Cephalosporins | High concentrations of these antibiotics can precipitate in the acidic environment, causing turbidity that mimics proteinuria. |

| Sulfonamides | Similar to penicillins, these drugs can precipitate in acidic urine. |

| X-ray contrast media | Radiographic contrast agents can also precipitate with sulfosalicylic acid. |